A Comprehensive Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Succinate
A Comprehensive Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Tenofovir (B777) Disoproxil Succinate (B1194679), a salt form of the antiretroviral prodrug Tenofovir Disoproxil. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity, purity, and physicochemical properties.
Synthesis Pathway
The synthesis of Tenofovir Disoproxil Succinate is typically achieved in a two-stage process. First, the active pharmaceutical ingredient (API) Tenofovir is esterified to produce the lipophilic prodrug, Tenofovir Disoproxil (TD), as a free base. Subsequently, the free base is reacted with succinic acid to form the succinate salt.
Stage 1: Synthesis of Tenofovir Disoproxil (Free Base)
The conversion of Tenofovir (also known as PMPA) to its disoproxil ester is a critical step to enhance its oral bioavailability[1]. This esterification is generally accomplished by reacting Tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base.
Experimental Protocol: Synthesis of Tenofovir Disoproxil Free Base
This protocol is a representative synthesis adapted from established manufacturing processes[2][3][4].
-
Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel, suspend Tenofovir (PMPA) (1.0 equiv) in an appropriate organic solvent such as N-methyl pyrrolidone (NMP) or acetonitrile.
-
Base Addition: Add a suitable non-nucleophilic amine base, such as triethylamine (B128534) (3.0 equiv), to the suspension while stirring. The mixture may be gently heated to 40-60°C to facilitate the dissolution of Tenofovir[2]. A phase transfer catalyst like tetrabutylammonium (B224687) bromide (0.1-0.5 equiv) may also be added to improve reaction kinetics[4].
-
Esterification: Slowly add chloromethyl isopropyl carbonate (CMIC) (2.0-3.0 equiv) to the reaction mixture. Maintain the temperature at 50-60°C and continue stirring for approximately 3-8 hours, monitoring the reaction's progress via HPLC[3][4].
-
Workup and Isolation: Upon completion, cool the reaction mixture. Quench the reaction by pouring the mixture into a cold aqueous solution (e.g., ice saline) to precipitate the crude Tenofovir Disoproxil free base[4].
-
Purification: Filter the crude product. The resulting solid can be purified by pulping or recrystallization from a suitable solvent like ethyl acetate (B1210297) or cyclohexane (B81311) to yield the Tenofovir Disoproxil free base[3][4].
Stage 2: Formation of Tenofovir Disoproxil Succinate
The isolated free base is then converted to the succinate salt to potentially improve its physicochemical properties, such as stability and manufacturability[5][6].
Experimental Protocol: Succinate Salt Formation
This is a generalized protocol for the formation of a succinate salt.
-
Dissolution: Dissolve the purified Tenofovir Disoproxil free base in a suitable organic solvent, such as isopropanol (B130326) or acetone.
-
Acid Addition: In a separate vessel, dissolve succinic acid (approximately 1.0 molar equivalent) in the same solvent, heating gently if necessary.
-
Reaction and Precipitation: Add the succinic acid solution to the Tenofovir Disoproxil solution with stirring. The Tenofovir Disoproxil Succinate salt is expected to precipitate upon mixing or after a period of stirring, which can be enhanced by cooling the mixture.
-
Isolation and Drying: Isolate the precipitated solid by filtration. Wash the filter cake with a small amount of cold solvent and dry it under vacuum at a suitable temperature (e.g., 40-50°C) to yield the final Tenofovir Disoproxil Succinate salt.
Characterization
A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized Tenofovir Disoproxil Succinate.
Physicochemical Properties
Basic physicochemical data provides the foundational identity of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆N₅O₁₄P | PubChem[7] |
| Molecular Weight | 637.5 g/mol | PubChem[7] |
| Parent Compound | Tenofovir Disoproxil | PubChem[7] |
| Component Compounds | Tenofovir Disoproxil, Succinic Acid | PubChem[7] |
Spectroscopic Analysis
FTIR is used to identify the functional groups present in the molecule and confirm the salt formation. A patent for Tenofovir Disoproxil Succinate identifies several characteristic peaks[6].
| Characteristic FTIR Peaks (cm⁻¹) |
| 634 |
| 950 |
| 1027 |
| 1255 |
| 1623 |
| 1669 |
| 1744 |
| 1759 |
| Source: Adapted from patent WO2010142761A1[6] |
UV-Visible spectroscopy is a straightforward method for the quantification of Tenofovir Disoproxil in bulk and dosage forms. The adenine (B156593) chromophore in the molecule is responsible for its UV absorbance.
Experimental Protocol: UV-Visible Spectrophotometry
-
Solvent Selection: Use methanol (B129727) or distilled water as the solvent[8][9].
-
Standard Preparation: Prepare a stock solution of Tenofovir Disoproxil Succinate (e.g., 100 µg/mL) by accurately weighing the substance and dissolving it in the chosen solvent. Create a series of dilutions (e.g., 2-10 µg/mL) from the stock solution[8].
-
Wavelength Scan: Scan a suitable concentration (e.g., 10 µg/mL) across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax)[8].
-
Analysis: Measure the absorbance of the standard solutions at the determined λmax.
| Parameter | Value | Source |
| Wavelength of Max. Absorbance (λmax) | ~260 nm | [8][9][10] |
| Typical Linearity Range | 2 - 110 µg/mL | [8][9][11] |
| Solvent | Methanol or Water | [8][9] |
Chromatographic Analysis (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity and assay of Tenofovir Disoproxil Succinate. The methods developed for the fumarate (B1241708) salt are directly applicable.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of Tenofovir Disoproxil Succinate in the mobile phase or a suitable diluent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to fall within the linearity range of the method (e.g., 60 µg/mL)[11].
-
Chromatographic Separation: Inject the sample solution (e.g., 20 µL) into the HPLC system.
-
Data Analysis: The retention time confirms the identity of the compound, while the peak area is used to calculate the purity and assay against a reference standard.
| Parameter | Typical Conditions | Source |
| Stationary Phase (Column) | C18 (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Methanol : Phosphate Buffer (90:10 v/v) or similar | [10][11] |
| Flow Rate | 0.8 - 1.2 mL/min | [10][11] |
| Detection | UV at 260 nm | [10] |
| Typical Retention Time | 2 - 6 minutes (highly method-dependent) | [10][11] |
Solid-State Characterization
XRPD is a powerful technique for identifying the crystalline form of the salt. Patent literature indicates that Tenofovir Disoproxil Succinate can exist in a specific crystalline form, which can be identified by its unique diffraction pattern[6].
DSC is used to determine the melting point and other thermal events, providing information about the solid-state properties of the salt. While specific data for the succinate is limited, patents note that it and other related salts can have low melting points[5][12]. For the related fumarate salt, thermal analysis is a key characterization technique[13].
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 5. WO2015002434A1 - Novel tenofovir disoproxil salt and the preparation method thereof - Google Patents [patents.google.com]
- 6. WO2010142761A1 - The succinate of tenofovir disoproxil - Google Patents [patents.google.com]
- 7. Tenofovir disoproxil succinate | C23H36N5O14P | CID 42624346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. pubs.acs.org [pubs.acs.org]
